2-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
2-METHYL-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps, starting from the preparation of the pyrazole ring. The process often includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Substituents: The trifluoromethyl and nitro groups are introduced through electrophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-METHYL-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-4-chloromethyl-5-difluoromethoxy-1H-pyrazole: Known for its use in agrochemicals.
5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole: Studied for its potential as a pharmaceutical intermediate.
Uniqueness
2-METHYL-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and nitro substituents make it particularly interesting for medicinal chemistry applications.
Properties
Molecular Formula |
C12H13F3N6O3 |
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Molecular Weight |
346.27 g/mol |
IUPAC Name |
2-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C12H13F3N6O3/c1-6(4-20-5-8(3-16-20)21(23)24)11(22)17-9-7(2)18-19-10(9)12(13,14)15/h3,5-6H,4H2,1-2H3,(H,17,22)(H,18,19) |
InChI Key |
QNZORZHIXAIFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)NC(=O)C(C)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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